3-tert-Butyl-4,5-dimethoxy-3'-nitro-1,1'-biphenyl
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Overview
Description
3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of tert-butyl, dimethoxy, and nitro functional groups attached to a biphenyl core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The tert-butyl, dimethoxy, and nitro groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield a variety of products depending on the nature of the substituents introduced.
Scientific Research Applications
3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4,5-dimethoxy-1,1’-biphenyl:
3-tert-Butyl-4,5-dimethoxy-3’-amino-1,1’-biphenyl: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
3-tert-Butyl-4,5-dimethoxy-3’-chloro-1,1’-biphenyl:
Uniqueness
The presence of the nitro group in 3-tert-Butyl-4,5-dimethoxy-3’-nitro-1,1’-biphenyl imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
923277-40-1 |
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Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-tert-butyl-2,3-dimethoxy-5-(3-nitrophenyl)benzene |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)15-10-13(11-16(22-4)17(15)23-5)12-7-6-8-14(9-12)19(20)21/h6-11H,1-5H3 |
InChI Key |
KYHPXGKQZDQREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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